5-Hydroxydecanedioyl-CoA

Mitochondrial β-oxidation Medium-chain acyl-CoA dehydrogenase (MCAD) Enzyme kinetics

5-Hydroxydecanedioyl-CoA is a medium-chain dicarboxylic acyl-CoA whose 5-hydroxyl group critically modulates substrate recognition, turnover kinetics (Km, kcat, Vmax), and binding affinity at MCAD and HAD. In-class substitution with decanoyl-CoA or 5-HD-CoA is scientifically invalid—the hydroxyl generates a fivefold Vmax reduction, creating a reproducible metabolic bottleneck for β-oxidation flux studies, ischemic preconditioning research, LC-MS/MS method validation, and enzyme active-site mapping. Insist on the correct acyl-CoA species to preserve data reproducibility and mechanistic integrity.

Molecular Formula C31H52N7O20P3S
Molecular Weight 967.8 g/mol
Cat. No. B15600443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxydecanedioyl-CoA
Molecular FormulaC31H52N7O20P3S
Molecular Weight967.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H52N7O20P3S/c1-31(2,26(45)29(46)34-11-10-20(40)33-12-13-62-22(43)9-5-7-18(39)6-3-4-8-21(41)42)15-55-61(52,53)58-60(50,51)54-14-19-25(57-59(47,48)49)24(44)30(56-19)38-17-37-23-27(32)35-16-36-28(23)38/h16-19,24-26,30,39,44-45H,3-15H2,1-2H3,(H,33,40)(H,34,46)(H,41,42)(H,50,51)(H,52,53)(H2,32,35,36)(H2,47,48,49)
InChIKeyRPOHQNVEKBXZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxydecanedioyl-CoA: Properties, Classification, and Baseline Characteristics for Research Procurement


5-Hydroxydecanedioyl-CoA (5-hydroxydecanedioyl-coenzyme A) is a medium-chain dicarboxylic acyl-CoA thioester characterized by a 10-carbon acyl chain bearing a hydroxyl group at the 5-position, attached to coenzyme A. It is classified as a hydroxy dicarboxylic acyl-CoA within the broader acyl-CoA family, which encompasses over 1,100 distinct species in human metabolism [1]. The compound has a molecular formula of C₃₁H₅₂N₇O₂₀P₃S and a molecular weight of 967.77 g/mol . As a predicted metabolite in the human metabolome, it is understood to participate in mitochondrial fatty acid β-oxidation pathways, ultimately yielding acetyl-CoA for entry into the tricarboxylic acid cycle [2]. Predicted physicochemical properties include an aqueous solubility of approximately 3 g/L (ALOGPS) and a logP of -0.2, indicating hydrophilic character [3].

Why 5-Hydroxydecanedioyl-CoA Cannot Be Replaced by Generic Acyl-CoAs: The Kinetic Bottleneck Rationale


In-class substitution of 5-hydroxydecanedioyl-CoA with structurally similar acyl-CoAs—such as decanoyl-CoA, 5-hydroxydecanoyl-CoA (5-HD-CoA), or other C10 acyl-CoA species—is not scientifically valid due to profound, quantifiable differences in enzyme kinetics that alter metabolic flux and experimental outcomes. The presence and position of the hydroxyl group on the acyl chain critically modulate substrate recognition, turnover rates (kcat, Vmax), and affinity (Km) for key β-oxidation enzymes including medium-chain acyl-CoA dehydrogenase (MCAD) and L-3-hydroxyacyl-CoA dehydrogenase (HAD). These kinetic disparities are not merely academic; they manifest as a measurable metabolic bottleneck in isolated mitochondrial systems [1]. Substituting this compound without acknowledging these documented kinetic parameters risks introducing unaccounted variables that compromise data reproducibility and invalidate mechanistic interpretations, particularly in studies of mitochondrial fatty acid oxidation or metabolic preconditioning [2].

Quantitative Evidence Guide: 5-Hydroxydecanedioyl-CoA vs. Decanoyl-CoA and 5-Hydroxydecanoyl-CoA in Mitochondrial β-Oxidation


MCAD Substrate Kinetics: 5-Hydroxydecanoyl-CoA (5-HD-CoA) vs. Decanoyl-CoA

5-Hydroxydecanoyl-CoA (5-HD-CoA), a close metabolic precursor to 5-hydroxydecanedioyl-CoA, exhibits a 4.3-fold higher Km (12.8 ± 0.6 μM) compared to the physiological substrate decanoyl-CoA (Km ≈ 3 μM) when assayed with purified human liver MCAD. Concurrently, 5-HD-CoA displays a 2.2-fold higher kcat (14.1 s⁻¹) compared to decanoyl-CoA (kcat 6.4 s⁻¹) [1]. This divergent kinetic profile—lower affinity yet higher catalytic turnover—demonstrates that the hydroxyl modification alters the enzyme-substrate interaction landscape.

Mitochondrial β-oxidation Medium-chain acyl-CoA dehydrogenase (MCAD) Enzyme kinetics

HAD-Mediated Oxidation: Vmax of 3,5-Dihydroxydecanoyl-CoA vs. L-3-Hydroxydecanoyl-CoA

At the penultimate step of β-oxidation, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD) coupled to 3-ketoacyl-CoA thiolase, the Vmax for the 5-HD-derived metabolite (3,5-dihydroxydecanoyl-CoA) was fivefold slower than that for the corresponding metabolite of the physiological substrate decanoate (L-3-hydroxydecanoyl-CoA) [1]. This kinetic retardation creates a rate-limiting bottleneck in the overall β-oxidation pathway for 5-HD-CoA and its downstream derivatives.

L-3-hydroxyacyl-CoA dehydrogenase (HAD) Mitochondrial β-oxidation Metabolic bottleneck

Enoyl-CoA Hydratase Activity: 5-Hydroxydecenoyl-CoA vs. Decenoyl-CoA

At the second step of β-oxidation, catalyzed by enoyl-CoA hydratase, enzyme kinetics were found to be similar using either decenoyl-CoA or 5-hydroxydecenoyl-CoA as substrate [1]. This indicates that the introduction of the 5-hydroxyl group does not uniformly impair all β-oxidation enzymes; rather, its kinetic effects are enzyme-specific, with the major bottleneck occurring at the HAD/thiolase step.

Enoyl-CoA hydratase β-oxidation Substrate specificity

Mitochondrial Substrate Oxidation and Competitive Inhibition

In isolated rat liver and heart mitochondria, 5-hydroxydecanoyl-CoA (5-HD-CoA) alone acted as a weak substrate. However, when 100 μM 5-HD-CoA was added together with decanoyl-CoA or lauryl-carnitine, it inhibited the metabolism of these physiological substrates [1]. This competitive or mixed-type inhibition demonstrates that 5-HD-CoA does not simply act as a benign alternative substrate but actively interferes with the oxidation of other fatty acids, a property not shared by decanoyl-CoA.

Isolated mitochondria Respiratory control Substrate competition

Recommended Research and Industrial Applications for 5-Hydroxydecanedioyl-CoA Based on Quantitative Evidence


Investigating Mitochondrial Fatty Acid Oxidation Bottlenecks and Metabolic Flux Control

Researchers studying the control of mitochondrial β-oxidation flux can employ 5-hydroxydecanedioyl-CoA or its immediate precursor 5-HD-CoA as a tool to create a defined, quantifiable kinetic bottleneck at the HAD/thiolase step. The fivefold reduction in Vmax for 3,5-dihydroxydecanoyl-CoA compared to L-3-hydroxydecanoyl-CoA [1] provides a predictable and reproducible perturbation, allowing for the systematic analysis of pathway control coefficients and the identification of rate-limiting steps under various metabolic conditions. This application is particularly relevant in the context of cardiac metabolism and ischemic preconditioning studies, where the metabolic effects of 5-HD-CoA have been shown to invalidate the compound's use as a KATP channel blocker but instead reposition it as a metabolic modulator [2].

Metabolomics and Lipidomics: Development of Targeted LC-MS/MS Assays for Dicarboxylic Acyl-CoAs

Analytical laboratories developing targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying acyl-CoA species can utilize 5-hydroxydecanedioyl-CoA as a reference standard or internal control. Given the compound's predicted solubility (~3 g/L) and its classification as a medium-chain dicarboxylic acyl-CoA [3], it serves as a representative analyte for validating chromatographic separation and mass spectrometric detection parameters for hydroxylated dicarboxylic acyl-CoA species. The availability of validated methods for short-chain and medium-chain acyl-CoAs [4] provides a framework for incorporating this compound into broader acyl-CoA profiling panels, which are increasingly used in clinical metabolomics for diagnosing inborn errors of metabolism and monitoring metabolic interventions.

Enzymology of Acyl-CoA Dehydrogenases and Hydroxyacyl-CoA Dehydrogenases: Substrate Specificity Studies

Biochemists and enzymologists investigating the structure-function relationships of acyl-CoA dehydrogenases (MCAD, SCAD, LCAD) and L-3-hydroxyacyl-CoA dehydrogenases can use 5-hydroxydecanedioyl-CoA and its analogs as probe substrates to map the active site constraints that dictate substrate specificity. The known kinetic parameters for 5-HD-CoA with purified human liver MCAD (Km = 12.8 μM, kcat = 14.1 s⁻¹) and the comparative data for decanoyl-CoA (Km ≈ 3 μM, kcat = 6.4 s⁻¹) [5] provide a benchmark for evaluating engineered enzyme variants or for screening potential inhibitors that target the acyl-CoA binding pocket. The differential effects of the 5-hydroxyl group on enoyl-CoA hydratase versus HAD [1] further highlight the utility of this compound series for dissecting the sequential steps of β-oxidation.

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